
(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol is a complex organic compound characterized by its cyclohexane ring structure substituted with three benzyloxy groups and three hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol typically involves multiple steps, starting from simpler precursors. One common method involves the protection of cyclohexane-1,3,5-triol with benzyl groups. This can be achieved through the reaction of cyclohexane-1,3,5-triol with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzyloxy groups can be reduced to hydroxyl groups using hydrogenation or other reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of cyclohexane-1,3,5-trione or corresponding carboxylic acids.
Reduction: Formation of cyclohexane-1,3,5-triol.
Substitution: Formation of cyclohexane derivatives with various functional groups replacing the benzyloxy groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer models by inducing apoptosis through the mitochondrial pathway .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several strains of bacteria and fungi. Its mechanism is thought to involve disruption of microbial cell membranes .
Biological Research
Research has highlighted the role of this compound in studying cellular signaling pathways.
- Enzyme Inhibition : This compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been identified as a selective inhibitor of certain kinases that play a role in cancer progression .
- Receptor Binding Studies : The compound's structural characteristics allow it to interact with various receptors. Studies have shown that it can bind to G-protein coupled receptors (GPCRs), influencing signaling cascades that are critical for cell communication .
Material Science
The unique properties of this compound extend into material science.
- Polymer Synthesis : This compound serves as a precursor for synthesizing novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and elasticity .
- Nanomaterials Development : Researchers are exploring the use of this compound in the fabrication of nanomaterials for drug delivery systems. The benzyloxy groups facilitate the attachment of therapeutic agents to nanoparticles .
Case Studies
Wirkmechanismus
The mechanism of action of (1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyloxy groups can enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,3,5-triol: Lacks the benzyloxy groups, making it less lipophilic.
2,4,6-Tris(benzyloxy)phenol: Similar structure but with a phenol ring instead of a cyclohexane ring.
1,3,5-Tris(benzyloxy)benzene: Another aromatic analog with different chemical properties.
Uniqueness
(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol is unique due to its combination of benzyloxy and hydroxyl groups on a cyclohexane ring, providing a distinct set of chemical and physical properties. Its stereochemistry also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and research.
Biologische Aktivität
(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol is a complex organic compound known for its potential biological activities. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its structural features and the presence of multiple benzyloxy groups. This article explores the biological activity of this compound based on available research data.
- Molecular Formula : C27H30O6
- Molecular Weight : 450.20 g/mol
- CAS Number : 114828-08-9
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been primarily studied in relation to its effects on various enzymes and its potential therapeutic applications.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against certain enzymes:
- Alpha-glucosidase Inhibition : The compound has been shown to inhibit alpha-glucosidase activity. This property is significant for managing postprandial blood glucose levels in diabetic patients .
- Dipeptidyl Peptidase IV (DPP-IV) : Preliminary studies suggest that it may also influence DPP-IV activity. DPP-IV inhibitors are critical in the treatment of type 2 diabetes as they enhance insulin secretion .
Study 1: Alpha-Glucosidase Inhibition
In a controlled study involving diabetic models:
- Objective : To evaluate the efficacy of this compound as an alpha-glucosidase inhibitor.
- Methodology : The compound was administered at varying doses to assess its inhibitory effect on alpha-glucosidase.
- Results : The compound demonstrated a dose-dependent inhibition of alpha-glucosidase with an IC50 value comparable to standard inhibitors like acarbose .
Study 2: DPP-IV Inhibition
Another study focused on the potential DPP-IV inhibitory action of the compound:
- Objective : To analyze the impact on glucose metabolism.
- Methodology : In vitro assays were conducted using human plasma samples.
- Results : The findings indicated a significant reduction in DPP-IV activity post-treatment with the compound. This suggests a potential role in enhancing insulin sensitivity and reducing hyperglycemia .
Comparative Analysis with Other Compounds
The proposed mechanism of action for (1R,2S,...)-Tris(benzyloxy)cyclohexane involves:
- Interaction with the enzyme active sites leading to competitive inhibition.
- Structural similarities with natural substrates allowing effective binding and inhibition.
Future Directions
Further research is warranted to explore:
- The pharmacokinetics and bioavailability of this compound.
- Long-term effects and safety profiles in clinical settings.
- Potential applications in treating metabolic disorders beyond diabetes.
Eigenschaften
IUPAC Name |
2,4,6-tris(phenylmethoxy)cyclohexane-1,3,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O6/c28-22-25(31-16-19-10-4-1-5-11-19)23(29)27(33-18-21-14-8-3-9-15-21)24(30)26(22)32-17-20-12-6-2-7-13-20/h1-15,22-30H,16-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCYGABGBWWZKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2O)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.